molecular formula C19H26N4O B3802461 (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3802461
M. Wt: 326.4 g/mol
InChI Key: UDIUSKFCJSPFFS-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the pyrazolyl and piperidine moieties. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving indene derivatives and piperidine.

    Introduction of the Pyrazolyl Group: This step often involves the reaction of a suitable pyrazole derivative with an intermediate compound.

    Final Assembly: The final step involves the coupling of the methylaminoethyl group to the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: Unique due to its spirocyclic structure and specific functional groups.

    Spirocyclic Amines: Similar in having a spirocyclic core but may differ in functional groups and overall structure.

    Pyrazole Derivatives: Share the pyrazole moiety but lack the spirocyclic core.

Uniqueness

The uniqueness of (1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its combination of a spirocyclic core with a pyrazole and piperidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-23(11-6-14-12-21-22-13-14)17-15-4-2-3-5-16(15)19(18(17)24)7-9-20-10-8-19/h2-5,12-13,17-18,20,24H,6-11H2,1H3,(H,21,22)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIUSKFCJSPFFS-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNN=C1)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CNN=C1)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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